2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide
Description
The compound 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide is a heterocyclic acetamide derivative featuring a pyrrole-oxadiazole core and a 3-(trifluoromethyl)benzyl substituent. Its molecular formula is C₂₃H₂₀F₃N₃O₂, with a molecular weight of 451.43 g/mol. The oxadiazole ring is known for its electron-withdrawing properties, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a candidate for therapeutic applications such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2/c1-15-7-9-17(10-8-15)21-28-22(32-29-21)19-6-3-11-30(19)14-20(31)27-13-16-4-2-5-18(12-16)23(24,25)26/h2-12H,13-14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJJGRYBYGRAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide is a novel derivative featuring oxadiazole and pyrrole moieties. Compounds containing oxadiazole rings have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately g/mol. The structure includes a pyrrole ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activities of compounds similar to this compound can be categorized as follows:
1. Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the 1,2,4-oxadiazole ring have demonstrated IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15.0 |
| Compound B | CaCo-2 | 22.5 |
| Compound C | MCF7 (breast) | 18.0 |
2. Anti-inflammatory Activity
Oxadiazoles have also been reported to possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process . This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation.
3. Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been investigated against various pathogens. For example, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
The mechanism of action for compounds like this compound is believed to involve interaction with specific molecular targets:
- Inhibition of Enzymes : The oxadiazole moiety can inhibit enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : The compound may modulate receptors associated with cancer cell signaling pathways or inflammatory responses.
Case Studies
In a study published in PMC, several oxadiazole derivatives were synthesized and tested for their anticancer activity. One notable derivative exhibited an IC50 value of µM against a panel of eleven cancer cell lines, demonstrating its potential as a lead compound for further development .
Another study examined the anti-inflammatory effects of oxadiazole derivatives in animal models, showing significant reductions in edema compared to control groups . These findings support the therapeutic potential of such compounds in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with three analogues from the evidence, emphasizing key structural differences and their implications:
Key Observations:
- Heterocyclic Diversity: The target compound’s pyrrole-oxadiazole core distinguishes it from triazole (), pyrazole-thiazole (), and linear () backbones.
- Halogen Effects : The bromine atom in increases molecular weight and lipophilicity, which may enhance binding to hydrophobic targets but reduce solubility.
- Trifluoromethyl Group : Present in both the target and , this group is associated with enhanced metabolic stability and bioavailability due to its electronegativity and steric bulk .
Pharmacological Implications
Binding Affinity and Selectivity
- The oxadiazole in the target compound may act as a bioisostere for carboxylate groups, enabling interactions with cationic residues in enzyme active sites (e.g., kinases or proteases). In contrast, the triazole in could participate in hydrogen bonding via its nitrogen atoms, favoring different target profiles .
Metabolic Stability
- The trifluoromethyl group in the target compound and reduces cytochrome P450-mediated oxidation, extending half-life. However, ’s bromophenyl group may increase susceptibility to debromination, limiting its utility .
Solubility and Bioavailability
- The 4-pyridinyl group in enhances water solubility via basic nitrogen, whereas the target compound’s 4-methylphenyl group prioritizes lipophilicity. This trade-off may influence administration routes (e.g., oral vs. intravenous) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
